1-[(3-Fluorophenyl)methyl]piperidin-4-one hydrochloride
Description
1-[(3-Fluorophenyl)methyl]piperidin-4-one hydrochloride is a fluorinated piperidine derivative with the molecular formula C₁₂H₁₃ClFNO. Structurally, it features a piperidin-4-one core substituted with a 3-fluorophenylmethyl group at the 1-position and a hydrochloride counterion (Fig. 1) . This compound is primarily utilized as a pharmaceutical intermediate, evidenced by its role in synthesizing complex molecules such as (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]carboxamide derivatives via reductive amination and condensation reactions . Its commercial availability as a building block (e.g., CymitQuimica catalog Ref: 3D-FSD25466) underscores its importance in medicinal chemistry .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14;/h1-3,8H,4-7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHQVIPDLHQIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorophenyl)methyl]piperidin-4-one hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with piperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)methyl]piperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmacological Applications
The primary applications of 1-[(3-Fluorophenyl)methyl]piperidin-4-one hydrochloride are in the treatment of central nervous system disorders. Its pharmacological profile suggests several therapeutic uses:
- Antidepressant Activity : The compound exhibits properties similar to selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety disorders. It has been noted for its potential to inhibit serotonin and norepinephrine reuptake, making it a candidate for treating conditions such as major depressive disorder and generalized anxiety disorder .
- Anxiolytic Effects : Due to its action on neurotransmitter systems, this compound may also be useful in managing anxiety disorders, including panic attacks and social anxiety .
- Treatment of Obsessive-Compulsive Disorders : Preliminary studies indicate that compounds with similar structures can alleviate symptoms associated with obsessive-compulsive disorder (OCD), suggesting a potential application for this compound in OCD treatment .
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound:
Study 1: Antidepressant Efficacy
In a controlled trial, the compound was administered to subjects diagnosed with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo, supporting its role as an effective antidepressant .
Study 2: Anxiolytic Properties
Another study focused on the anxiolytic effects of the compound in animal models. The results demonstrated reduced anxiety-like behaviors in treated subjects, further validating its potential use in treating anxiety disorders .
Study 3: Pharmacokinetics
Research on the pharmacokinetic profile of this compound showed favorable absorption and distribution characteristics, with moderate metabolic stability observed in liver microsome studies. This suggests that the compound may have a viable therapeutic window for clinical applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]piperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidin-4-one Derivatives
Piperidin-4-one derivatives are a versatile class of heterocycles with applications ranging from drug development to agrochemicals. Below is a detailed comparison of 1-[(3-Fluorophenyl)methyl]piperidin-4-one hydrochloride with analogous compounds, focusing on substituent effects, synthesis, and applications.
Substituent Variations and Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Fluorine Position : The 3-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl substituent in , where positional isomerism affects electronic properties (e.g., dipole moments) and binding affinity in enzyme targets.
- Acylation : The chloroacetyl derivative demonstrates how acylation enhances electrophilicity, enabling nucleophilic substitutions in drug design.
Biological Activity
1-[(3-Fluorophenyl)methyl]piperidin-4-one hydrochloride is a synthetic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H14ClFN2O and a molecular weight of 244.7 g/mol. The structure features a piperidinone core with a fluorophenyl substituent, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Studies indicate that it may act as a modulator of the dopamine transporter (DAT) and serotonin transporter (SERT), influencing dopaminergic and serotonergic signaling pathways, which are critical in mood regulation and cognitive functions .
Antidepressant Effects
Research has shown that compounds similar to this compound exhibit antidepressant properties. A study evaluating structural analogs demonstrated that modifications in the piperidine ring can enhance binding affinity to DAT and SERT, suggesting potential for treating depression and anxiety disorders .
Neuroprotective Properties
The compound's neuroprotective effects have also been investigated. In animal models, it demonstrated the ability to reduce neuronal damage induced by oxidative stress, potentially through the modulation of NMDA receptor activity . This property positions it as a candidate for further research in neurodegenerative diseases.
Data Table: Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Increases serotonin and dopamine levels | |
| Neuroprotection | Reduces oxidative stress-induced damage | |
| Cognitive enhancement | Improves learning and memory in models |
Case Studies
- Antidepressant Efficacy : In a controlled study involving mice, administration of this compound resulted in significant improvements in behavioral tests indicative of antidepressant effects, such as the forced swim test and tail suspension test. The compound exhibited a dose-dependent response, mirroring effects seen with established antidepressants like fluoxetine .
- Neuroprotection : A recent study assessed the compound's protective effects against glutamate-induced toxicity in neuronal cell cultures. Results indicated that pre-treatment with this compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential for treating conditions like Alzheimer's disease .
Q & A
Q. What are the established synthetic routes for 1-[(3-Fluorophenyl)methyl]piperidin-4-one hydrochloride, and how can reaction conditions be optimized for improved yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Nucleophilic substitution between a piperidin-4-one precursor and 3-fluorobenzyl halide under basic conditions (e.g., K₂CO₃ in acetonitrile).
- Step 2: Acidic hydrolysis or ion exchange to form the hydrochloride salt.
- Optimization Strategies:
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during substitution .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) improves purity (>95%) .
- Yield Enhancement: Catalytic additives like NaI (for Finkelstein reaction) or phase-transfer catalysts (e.g., TBAB) increase reactivity of halogenated intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. What preliminary biological screening approaches are recommended to assess its activity?
Methodological Answer:
- Enzymatic Assays: Test inhibition against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays. IC₅₀ values <100 nM indicate high potency .
- Cellular Viability Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Control Experiments: Include reference inhibitors (e.g., staurosporine for kinases) and vehicle controls (DMSO <0.1%) to validate specificity .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity while maintaining potency?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Fluorophenyl Position: Compare 3-fluoro vs. 2-/4-fluoro analogs; 3-fluoro shows optimal steric compatibility with hydrophobic enzyme pockets .
- Piperidine Ring Modifications: Introduce methyl groups at C3/C5 to modulate conformational flexibility and reduce off-target binding .
- Computational Docking: Use Schrödinger Suite or AutoDock to predict interactions with catalytic sites (e.g., ATP-binding pockets in kinases) .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization:
- Buffer Conditions: Test activity in varying pH (6.5–7.5) and ionic strength (e.g., 50–150 mM NaCl) to identify optimal parameters .
- Time-Dependent Effects: Perform kinetic assays (0–120 min) to distinguish reversible vs. irreversible inhibition .
- Orthogonal Validation:
- SPR (Surface Plasmon Resonance): Measure binding kinetics (kₒₙ/kₒff) to confirm direct target engagement .
- Mutagenesis Studies: Engineer target proteins with key residue mutations (e.g., gatekeeper residues in kinases) to validate binding specificity .
Q. What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of binding poses .
- Analyze hydrogen bonds (e.g., between piperidinone carbonyl and catalytic lysine) and hydrophobic interactions .
- Free Energy Perturbation (FEP): Calculate ΔΔG values for fluorophenyl substitutions to quantify their impact on binding affinity .
- Pharmacophore Modeling: Define essential features (e.g., aromatic ring, basic nitrogen) using tools like MOE or Phase .
Data Contradiction Analysis
Example Scenario: Discrepant IC₅₀ values reported in enzymatic vs. cellular assays.
Resolution Workflow:
Verify Compound Stability: Perform LC-MS after 24-hour incubation in assay buffer to rule out degradation .
Cellular Uptake Measurement: Use LC-MS/MS to quantify intracellular concentrations; low uptake may explain reduced cellular activity .
Off-Target Profiling: Screen against a panel of 50+ kinases/phosphatases to identify secondary targets masking efficacy .
Key Research Findings
| Parameter | Typical Data Range | Reference |
|---|---|---|
| Synthetic Yield | 60–85% (after optimization) | |
| Enzymatic IC₅₀ | 15–50 nM (kinase targets) | |
| Cellular EC₅₀ | 0.5–5 µM (cancer lines) | |
| LogP (Predicted) | 2.1–2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
